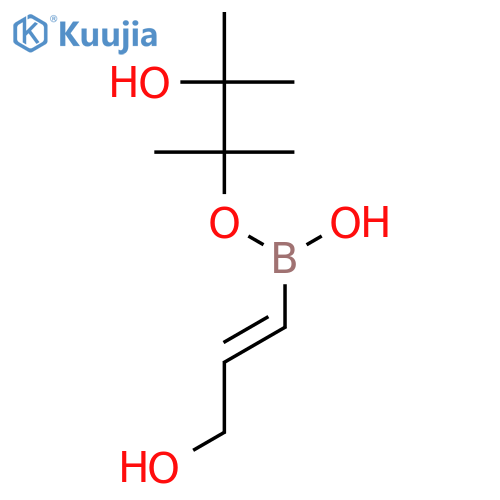Cas no 167896-48-2 (trans-3-Hydroxy-1-propenylboronic acid pinacol ester)

167896-48-2 structure
商品名:trans-3-Hydroxy-1-propenylboronic acid pinacol ester
trans-3-Hydroxy-1-propenylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- trans-3-Hydroxy-1-propenylboronic acid pinacol ester
- (1E)-3-HYDROXYPROP-1-EN-1-YL]BORONIC ACID, PINACOL ESTER
- (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
- 1-(3-benzo{b}thienyl)-4,4,4-trifluoro-1,3-butanedione
- 1-Benzo(b)thien-3-yl-4,4,4-trifluoro-1,3-butanedione
- 1-Benzo[b]thiophen-3-yl-4,4,4-trifluor-butan-1,3-dion
- 1-benzo[b]thiophen-3-yl-4,4,4-trifluoro-butane-1,3-dione
- 3-(4,4,4-trifluoro-1,3-dioxobutyl)benzothiophene
- 3-(4,4,5,5-tetramethyl-[1,3,2]bioxoborolan-2-yl)prop-2-en-1-ol
- 3-Thianaphthenoyltrifluoroacetone
- [(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester
- (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, 2-[(1E)-3-Hydroxyprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PROPEN-1-OL
- SCHEMBL9999329
- 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, (2E)-
- EN300-7269993
- (2E)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL
- 608534-39-0
- (2E)-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL
- D76735
- 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL
- Z1255446940
- CS-0107771
- SCHEMBL9999332
- 167896-48-2
-
- インチ: InChI=1S/C9H19BO4/c1-8(2,12)9(3,4)14-10(13)6-5-7-11/h5-6,11-13H,7H2,1-4H3/b6-5+
- InChIKey: HPJVFDQMXCQVPR-AATRIKPKSA-N
- ほほえんだ: OC/C=C/B(OC(C(O)(C)C)(C)C)O
計算された属性
- せいみつぶんしりょう: 202.13800
- どういたいしつりょう: 184.1270746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- PSA: 69.92000
- LogP: 0.12070
trans-3-Hydroxy-1-propenylboronic acid pinacol ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7269993-5.0g |
(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
167896-48-2 | 95% | 5.0g |
$2525.0 | 2023-07-09 | |
| A2B Chem LLC | AF25872-50mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 50mg |
$79.00 | 2024-04-20 | |
| Aaron | AR00BAM4-50mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 50mg |
$67.00 | 2025-02-14 | |
| 1PlusChem | 1P00BADS-250mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 250mg |
$208.00 | 2024-06-19 | |
| Aaron | AR00BAM4-250mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 250mg |
$193.00 | 2025-02-14 | |
| Aaron | AR00BAM4-2.5g |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
| A2B Chem LLC | AF25872-250mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 250mg |
$230.00 | 2024-04-20 | |
| 1PlusChem | 1P00BADS-100mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 100mg |
$125.00 | 2024-06-19 | |
| Apollo Scientific | OR52076-50mg |
[(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester |
167896-48-2 | 50mg |
£136.00 | 2025-02-20 | ||
| Apollo Scientific | OR52076-5g |
[(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester |
167896-48-2 | 5g |
£3596.00 | 2025-02-20 |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
167896-48-2 (trans-3-Hydroxy-1-propenylboronic acid pinacol ester) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:167896-48-2)trans-3-Hydroxy-1-propenylboronic acid pinacol ester

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):214.0/577.0/1977.0